molecular formula C20H31N3O2 B2677564 2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097918-50-6

2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2677564
CAS No.: 2097918-50-6
M. Wt: 345.487
InChI Key: FCZFUWCFELTBLG-UHFFFAOYSA-N
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Description

2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[c]pyridazinone core with a piperidine and cyclohexyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the cyclopenta[c]pyridazinone core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a cyclopentanone derivative, under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the alkylation of the cyclopenta[c]pyridazinone core with a piperidine derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

    Attachment of the cyclohexyl group: The final step involves the hydroxylation of the cyclohexyl group, which can be achieved through a variety of methods, including catalytic hydrogenation or oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be used to study the interactions between small molecules and biological targets. Its potential as a ligand for various receptors and enzymes makes it a useful tool in drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological pathways, making it a candidate for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one: shares similarities with other piperidine and cyclopenta[c]pyridazinone derivatives.

    Cyclopenta[c]pyridazinone derivatives: These compounds have a similar core structure but may differ in the substituents attached to the core.

    Piperidine derivatives: These compounds contain the piperidine moiety but may have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of the cyclopenta[c]pyridazinone core with the piperidine and cyclohexyl moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c24-19-13-17-5-4-6-18(17)21-23(19)14-16-7-11-22(12-8-16)15-20(25)9-2-1-3-10-20/h13,16,25H,1-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZFUWCFELTBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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